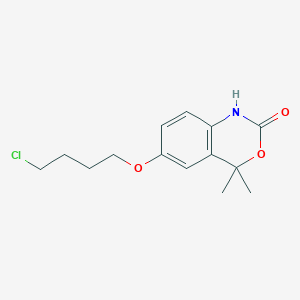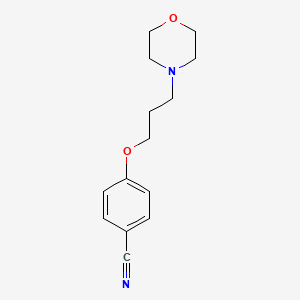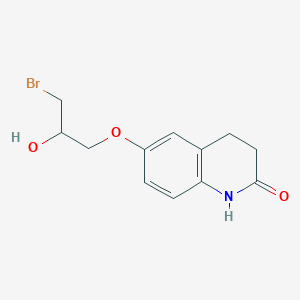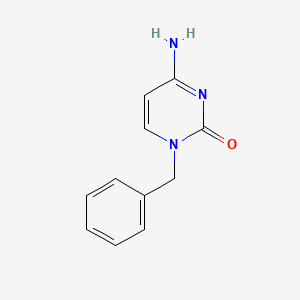
4-amino-1-benzylpyrimidin-2-one
Descripción general
Descripción
4-amino-1-benzylpyrimidin-2-one is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features an amino group at the 4-position, a benzyl group at the 1-position, and a keto group at the 2-position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-benzylpyrimidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.
Benzylation: The benzyl group is introduced at the 1-position using benzyl halides in the presence of a base.
Oxidation: The keto group at the 2-position can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1-benzylpyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Halogenation or alkylation at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-1-benzylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The amino and benzyl groups may play a role in binding to enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methylpyrimidine: Similar structure with a methyl group instead of a benzyl group.
1-Benzyl-4-hydroxypyrimidine: Similar structure with a hydroxyl group instead of an amino group.
Uniqueness
4-amino-1-benzylpyrimidin-2-one is unique due to the presence of both an amino group and a benzyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
60722-54-5 |
|---|---|
Fórmula molecular |
C11H11N3O |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
4-amino-1-benzylpyrimidin-2-one |
InChI |
InChI=1S/C11H11N3O/c12-10-6-7-14(11(15)13-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,15) |
Clave InChI |
WHSOKGZCVSCOJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CC(=NC2=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
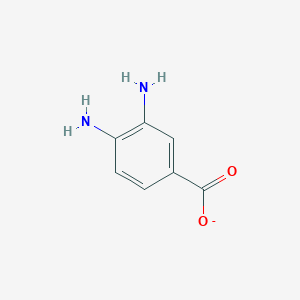
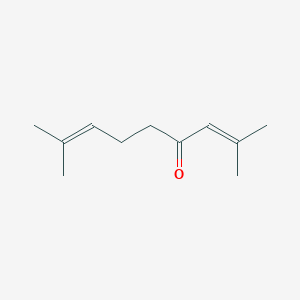
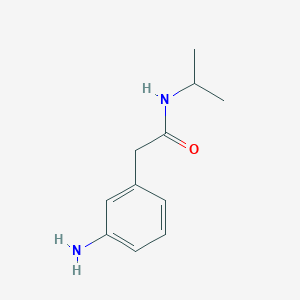
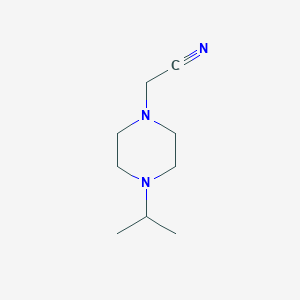
![Propanoic acid, 2,2-dimethyl-, 4-(cyclopropylmethoxy)-3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]phenyl ester, rel-](/img/structure/B8644892.png)
![[(2-Nitrophenylsulfonyl)amino]acetamide](/img/structure/B8644899.png)
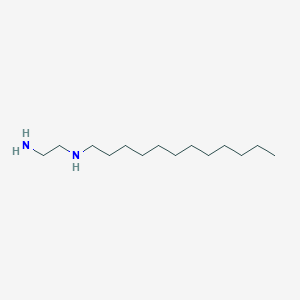
![3-Amino-5-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8644920.png)
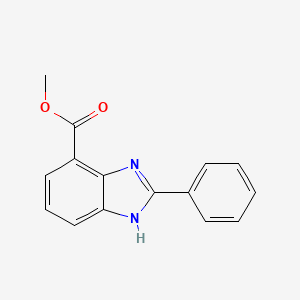
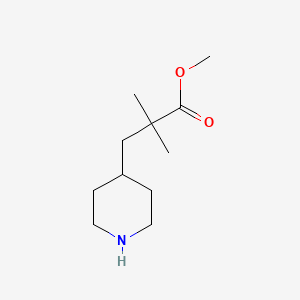
![N-[4-(Aminomethyl)-2-chloro-6-methylphenyl]acetamide](/img/structure/B8644940.png)
